

Spectroscopic Profile of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1268380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethyl-1H-pyrazole-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for the characterization and analysis of this molecule and related pyrazole derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **1-Ethyl-1H-pyrazole-3-carboxylic acid** based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ^1H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.4	Triplet	3H	-CH ₂ CH ₃
~4.2	Quartet	2H	-CH ₂ CH ₃
~6.8	Doublet	1H	Pyrazole H4
~7.8	Doublet	1H	Pyrazole H5
>10	Broad Singlet	1H	-COOH

1.1.2. ^{13}C NMR

Chemical Shift (δ , ppm)	Assignment
~15	-CH ₂ CH ₃
~45	-CH ₂ CH ₃
~110	Pyrazole C4
~135	Pyrazole C5
~145	Pyrazole C3
~165	COOH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic Acid)
~2980	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1550	Medium	C=N stretch (Pyrazole ring)
~1450	Medium	C=C stretch (Pyrazole ring)
1200-1300	Medium	C-O stretch

Mass Spectrometry (MS)

m/z	Interpretation
154	[M]+ (Molecular Ion)
137	[M - OH]+
126	[M - C ₂ H ₄]+
109	[M - COOH]+
81	[M - COOH - C ₂ H ₄]+

Experimental Protocols

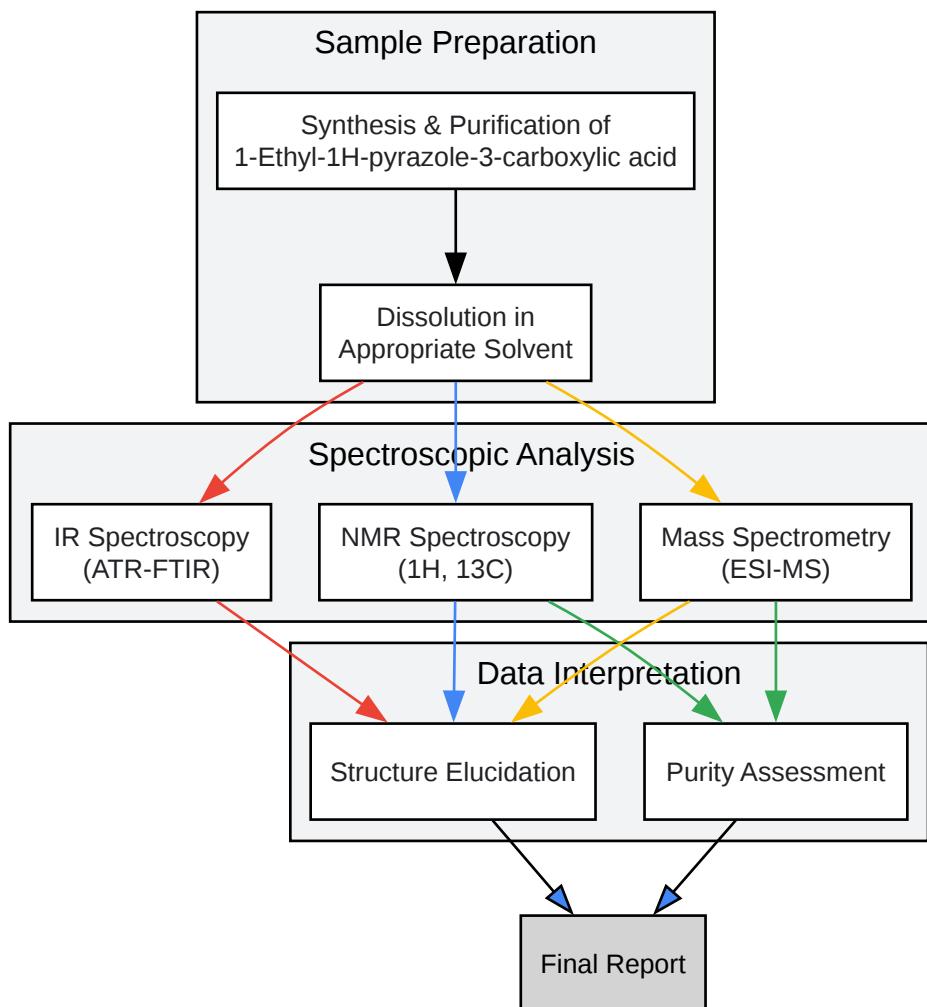
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of **1-Ethyl-1H-pyrazole-3-carboxylic acid** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL.^[1] The sample is transferred to a standard 5 mm NMR tube. Spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.^{[2][3][4]} A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^[2] Pressure is applied to ensure good contact between the sample and the crystal.^[2] The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.^[5] The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL, and then further diluted to the low μ g/mL range.^[6] The solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.^{[5][7]} The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be employed for accurate mass measurements to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-Ethyl-1H-pyrazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows the logical connection between the different spectroscopic techniques and the structural information they provide for **1-Ethyl-1H-pyrazole-3-carboxylic acid**.

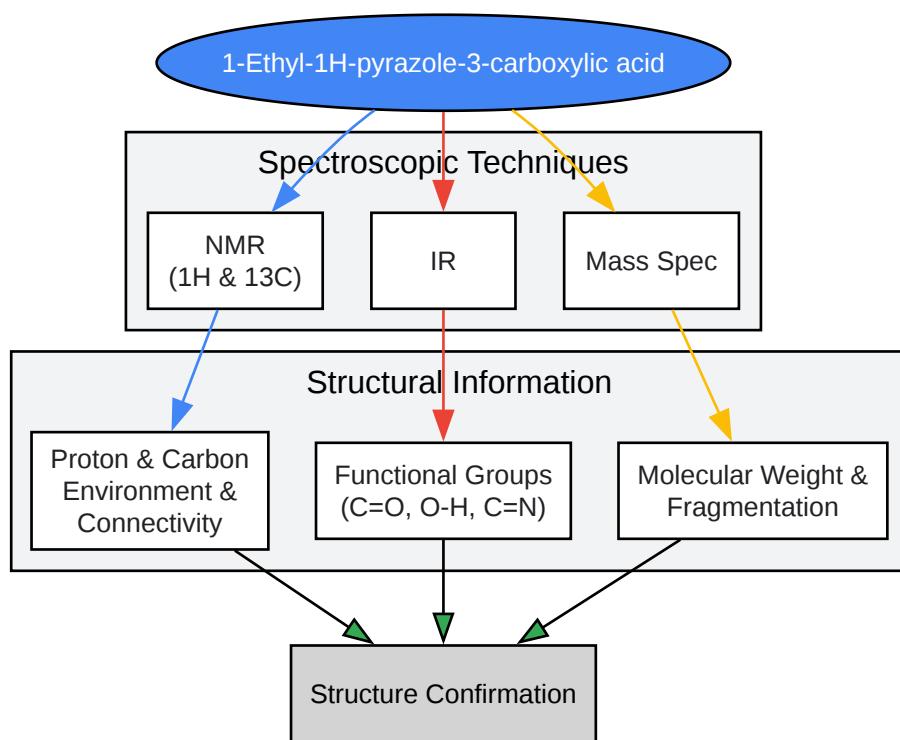

[Click to download full resolution via product page](#)

Fig. 2: Logical connections in spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. s4science.at [s4science.at]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268380#spectroscopic-data-for-1-ethyl-1h-pyrazole-3-carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com